molecular formula C14H25NO B14254514 N-(3,7-Dimethylocta-2,6-dien-1-YL)butanamide CAS No. 424827-33-8

N-(3,7-Dimethylocta-2,6-dien-1-YL)butanamide

Katalognummer: B14254514
CAS-Nummer: 424827-33-8
Molekulargewicht: 223.35 g/mol
InChI-Schlüssel: KARFDVWKHSKYJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-Dimethylocta-2,6-dien-1-yl)butanamide involves the condensation reaction between cyclopropanecarboxylic acid and 3,7-dimethylocta-2,6-dien-1-amine . The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the desired application and the scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,7-Dimethylocta-2,6-dien-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the structure of the compound, leading to the formation of new derivatives.

    Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions for these reactions can vary, including temperature, pressure, and the presence of solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-(3,7-Dimethylocta-2,6-dien-1-yl)butanamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(3,7-Dimethylocta-2,6-dien-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-(3,7-Dimethylocta-2,6-dien-1-yl)butanamide include:

Uniqueness

This compound stands out due to its specific structure and properties, which make it particularly useful as a flavoring agent. Its unique combination of a cyclopropylcarboxamide group and a dimethylocta-2,6-dien-1-yl moiety contributes to its distinct characteristics and applications.

Eigenschaften

CAS-Nummer

424827-33-8

Molekularformel

C14H25NO

Molekulargewicht

223.35 g/mol

IUPAC-Name

N-(3,7-dimethylocta-2,6-dienyl)butanamide

InChI

InChI=1S/C14H25NO/c1-5-7-14(16)15-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3,(H,15,16)

InChI-Schlüssel

KARFDVWKHSKYJK-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)NCC=C(C)CCC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.